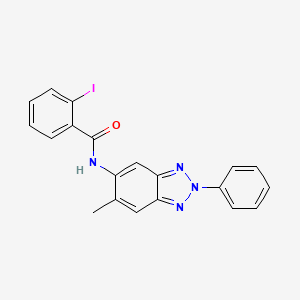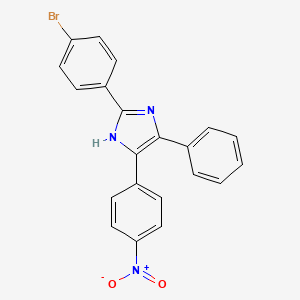
2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention from researchers due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
科学研究应用
2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole has several potential applications in scientific research. One of its most significant applications is in medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines, including breast, liver, and lung cancer cells. It has also been studied for its potential as an antimicrobial agent, with promising results against various bacterial and fungal strains.
作用机制
The mechanism of action of 2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is not fully understood. However, studies have suggested that the compound exerts its cytotoxic and antimicrobial effects through the inhibition of various enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in anticancer therapy. It has also been shown to inhibit the growth and proliferation of bacterial and fungal strains, making it a potential candidate for antimicrobial therapy.
实验室实验的优点和局限性
One of the main advantages of 2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole for lab experiments is its relatively simple synthesis method. The compound is also relatively stable and can be easily stored for future use. However, one of the main limitations of the compound is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several potential future directions for research on 2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole. One of the most significant directions is the development of more efficient and cost-effective synthesis methods. Another potential direction is the optimization of the compound's cytotoxic and antimicrobial effects through the modification of its chemical structure. Additionally, future research could focus on the compound's potential applications in other fields, such as material science and organic synthesis.
Conclusion
In conclusion, 2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is a chemical compound with significant potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new and effective therapies for cancer and infectious diseases, as well as other potential applications in material science and organic synthesis.
合成方法
The synthesis of 2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole can be achieved through various methods. One of the most common methods involves the reaction of 4-bromobenzaldehyde and 4-nitrobenzaldehyde with phenyl hydrazine in the presence of acetic acid. The resulting product is then treated with ammonium acetate and copper(II) sulfate to yield the desired compound. Other methods include the reaction of 4-bromoaniline and 4-nitroaniline with glyoxal in the presence of ammonium acetate and acetic acid.
属性
IUPAC Name |
2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O2/c22-17-10-6-16(7-11-17)21-23-19(14-4-2-1-3-5-14)20(24-21)15-8-12-18(13-9-15)25(26)27/h1-13H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRWZIYSYFYPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine](/img/structure/B4921605.png)

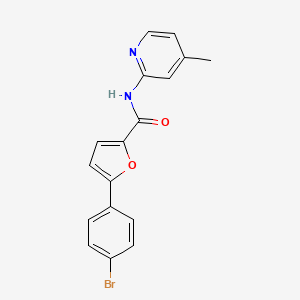
![1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine](/img/structure/B4921619.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B4921623.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4921625.png)
![N-[3-(difluoromethoxy)benzyl]-2-[6-oxo-4-(1-piperazinyl)-1(6H)-pyridazinyl]acetamide trifluoroacetate](/img/structure/B4921630.png)
![N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4921655.png)
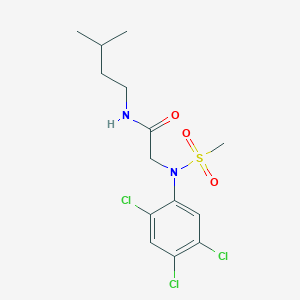
![1-[(butyrylamino)(2-methoxyphenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4921673.png)
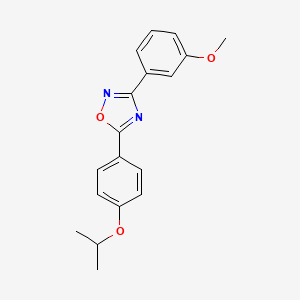
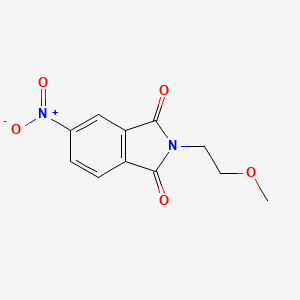
![N'-(3-methoxypropyl)-N-methyl-N-[3-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4921687.png)
